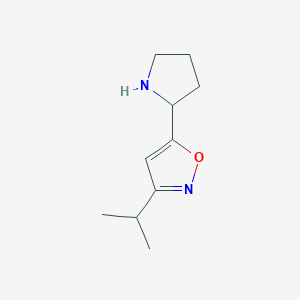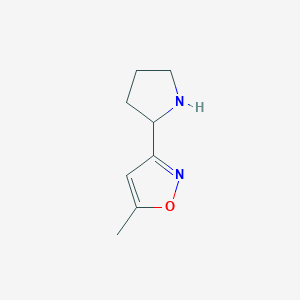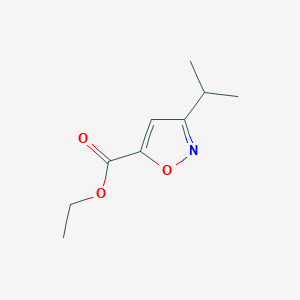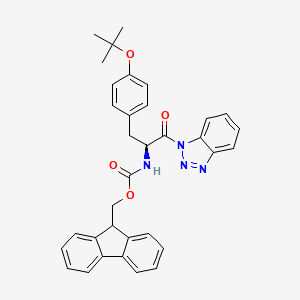
Fmoc-Tyr(tBu)-Bt
Vue d'ensemble
Description
Fmoc-Tyr(tBu)-Bt: is a compound used primarily in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is essential in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(tBu)-Bt involves several steps:
Fmoc Protection: The amino group of tyrosine is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
tert-Butyl Protection: The hydroxyl group of tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base like sodium hydroxide.
Coupling with Bt: The protected tyrosine is then coupled with benzotriazole (Bt) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient solvents, recycling reagents, and employing continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Fmoc-Tyr(tBu)-Bt undergoes deprotection reactions to remove the Fmoc and tBu groups.
Coupling Reactions: It participates in peptide coupling reactions, where the amino group of one amino acid reacts with the carboxyl group of another to form a peptide bond.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA for tBu removal.
Coupling: DCC, DIC, HATU in solvents like DMF or dichloromethane (DCM).
Major Products:
Deprotection: Yields free tyrosine derivatives.
Coupling: Yields peptide chains with this compound incorporated.
Applications De Recherche Scientifique
Chemistry: Fmoc-Tyr(tBu)-Bt is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: Peptides synthesized with this compound are used in drug development, particularly in the design of peptide-based therapeutics for diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mécanisme D'action
Mechanism: The primary function of Fmoc-Tyr(tBu)-Bt is to protect the amino and hydroxyl groups of tyrosine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the tBu group protects the hydroxyl side chain .
Molecular Targets and Pathways: During peptide synthesis, the Fmoc group is removed by base treatment (e.g., piperidine), exposing the amino group for coupling reactions. The tBu group is removed by acid treatment (e.g., TFA), exposing the hydroxyl group for further reactions .
Comparaison Avec Des Composés Similaires
Fmoc-Tyr-OH: Similar to Fmoc-Tyr(tBu)-Bt but lacks the tBu protection on the hydroxyl group.
Fmoc-Ser(tBu)-OH: Similar protection strategy but with serine instead of tyrosine.
Fmoc-Thr(tBu)-OH: Similar protection strategy but with threonine instead of tyrosine.
Uniqueness: this compound is unique due to its dual protection strategy, which allows for selective deprotection and incorporation into peptides. This dual protection enhances the stability and versatility of the compound in peptide synthesis .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHIZJNLXMTHT-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649513 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126433-42-8 | |
| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)
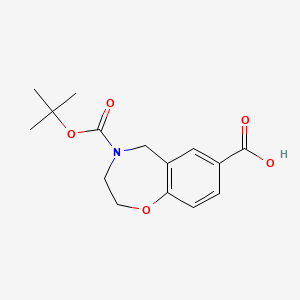
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)
![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)
